6-cyclopropyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl, methyl, and propyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, pyrazole derivatives, and appropriate catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-CYCLOPROPYL-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the core structure but differ in their substituents.
Cyclopropyl-containing compounds: Similar in having a cyclopropyl group, which imparts unique chemical properties.
Uniqueness
6-CYCLOPROPYL-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C20H26N6O |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-(2-methyl-3-pyrazol-1-ylpropyl)-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H26N6O/c1-3-8-26-19-17(12-23-26)16(10-18(24-19)15-5-6-15)20(27)21-11-14(2)13-25-9-4-7-22-25/h4,7,9-10,12,14-15H,3,5-6,8,11,13H2,1-2H3,(H,21,27) |
InChI Key |
YVBVOTRAUWXDJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NCC(C)CN4C=CC=N4 |
Origin of Product |
United States |
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